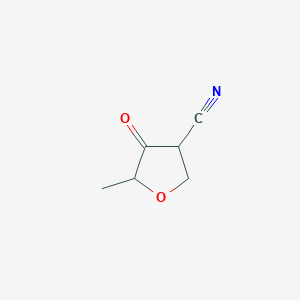
5-Methyl-4-oxotetrahydrofuran-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methyl-4-oxotetrahydrofuran-3-carbonitrile is an organic compound with the molecular formula C6H7NO2 It is a derivative of tetrahydrofuran, a five-membered ring containing one oxygen atom The compound is characterized by the presence of a cyano group (-CN) and a ketone group (-C=O) on the tetrahydrofuran ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-4-oxotetrahydrofuran-3-carbonitrile typically involves the following steps:
Alkylation: The starting material, 2-methyltetrahydrofuran, undergoes alkylation to introduce the cyano group.
Reduction: The intermediate product is then reduced to form the desired compound.
Cyano Hydrolysis: This step involves the hydrolysis of the cyano group to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
5-Methyl-4-oxotetrahydrofuran-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The cyano group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic reagents like amines or alcohols can be used for substitution reactions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5-Methyl-4-oxotetrahydrofuran-3-carbonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving cyano and ketone groups.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 5-Methyl-4-oxotetrahydrofuran-3-carbonitrile involves its interaction with various molecular targets. The cyano group can act as an electrophile, while the ketone group can participate in nucleophilic addition reactions. These interactions can affect biological pathways and enzyme activities, making the compound useful in biochemical studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methyltetrahydrofuran-3-one: Lacks the cyano group, making it less reactive in certain types of reactions.
4-Cyano-2-methylfuran: Similar structure but lacks the tetrahydrofuran ring, affecting its chemical properties.
Uniqueness
5-Methyl-4-oxotetrahydrofuran-3-carbonitrile is unique due to the presence of both cyano and ketone groups on the tetrahydrofuran ring. This combination of functional groups provides a versatile platform for various chemical reactions and applications.
Eigenschaften
Molekularformel |
C6H7NO2 |
|---|---|
Molekulargewicht |
125.13 g/mol |
IUPAC-Name |
5-methyl-4-oxooxolane-3-carbonitrile |
InChI |
InChI=1S/C6H7NO2/c1-4-6(8)5(2-7)3-9-4/h4-5H,3H2,1H3 |
InChI-Schlüssel |
SEAAOAISRPJHTA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C(=O)C(CO1)C#N |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
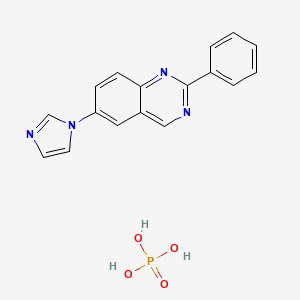
![5-(Methoxycarbonyl)-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid](/img/structure/B8398413.png)

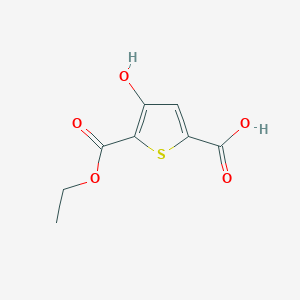
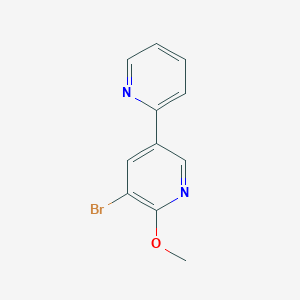

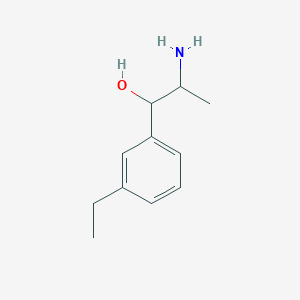
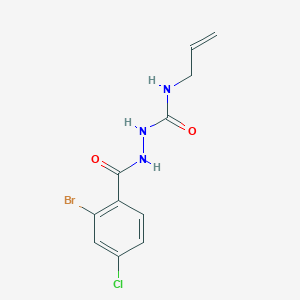
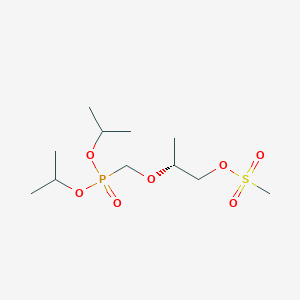
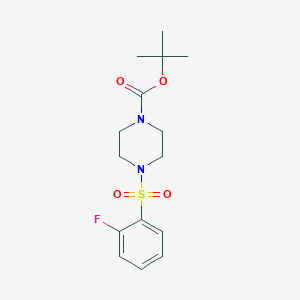


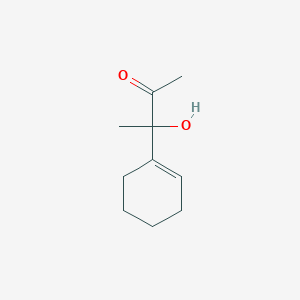
![3-Methyl-alpha-(2-phenylethyl)imidazo[2,1-b]thiazole-5-methanol](/img/structure/B8398500.png)
